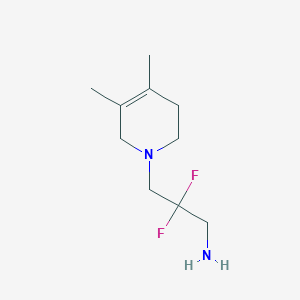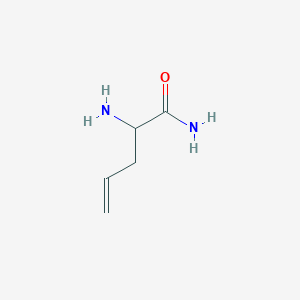
2-Aminopent-4-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminopent-4-enamide is an organic compound with the molecular formula C₅H₁₀N₂O It is a member of the enamide family, characterized by the presence of an amine group attached to a carbon-carbon double bond conjugated with an amide group
Synthetic Routes and Reaction Conditions:
Direct Synthesis via Electrophilic Activation of Amides: A novel one-step N-dehydrogenation of amides to enamides can be achieved using lithium hexamethyldisilazide (LiHMDS) and triflic anhydride.
Selective Desaturation of Amides: An iron-assisted regioselective oxidative desaturation of amides provides an efficient approach to enamides and β-halogenated enamides.
Industrial Production Methods:
Types of Reactions:
Oxidation: Enamides can undergo oxidation reactions, often facilitated by transition metal catalysts.
Reduction: Enamides can be reduced to their corresponding amines using hydrosilylation or hydrogenation methods.
Substitution: Enamides can participate in substitution reactions, particularly nucleophilic substitutions, due to the electron-rich nature of the double bond.
Common Reagents and Conditions:
Oxidation: Transition metal catalysts such as palladium or ruthenium.
Reduction: Hydrosilylation reagents like triethoxysilane or hydrogenation catalysts.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: Formation of oxidized enamides or imides.
Reduction: Formation of amines.
Substitution: Formation of substituted enamides or amides.
Scientific Research Applications
2-Aminopent-4-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through various reactions.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Aminopent-4-enamide involves its interaction with molecular targets through its amine and amide functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent modifications, depending on the specific reaction conditions and targets involved. The compound’s reactivity is influenced by the electron-rich nature of the double bond and the presence of the amine group, which can participate in various chemical transformations .
Comparison with Similar Compounds
2-Aminopent-4-ynamide: Similar in structure but contains a triple bond instead of a double bond.
2-Aminobut-3-enamide: Similar but with a shorter carbon chain.
2-Aminohex-5-enamide: Similar but with a longer carbon chain.
Uniqueness: 2-Aminopent-4-enamide is unique due to its specific carbon chain length and the presence of both an amine and an amide group conjugated with a double bond. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research .
Properties
Molecular Formula |
C5H10N2O |
|---|---|
Molecular Weight |
114.15 g/mol |
IUPAC Name |
2-aminopent-4-enamide |
InChI |
InChI=1S/C5H10N2O/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H2,7,8) |
InChI Key |
MHCFJYPAEKWGBR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



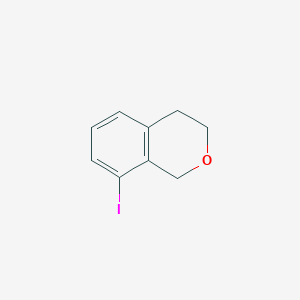
![N-[(3-aminocyclobutyl)methyl]cyclobutanecarboxamide](/img/structure/B13159643.png)

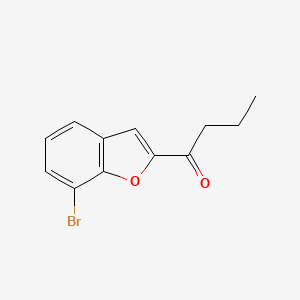
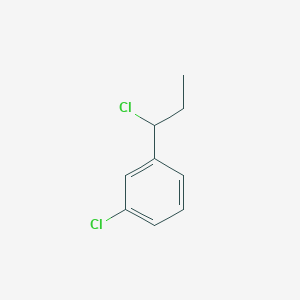
![Methyl 2-[2-(4-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13159659.png)

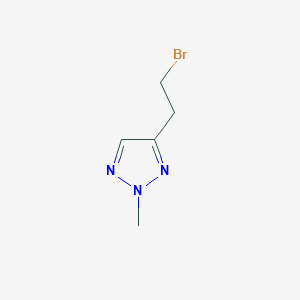
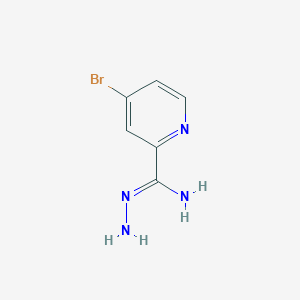
![2-[(4-Bromophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13159669.png)


